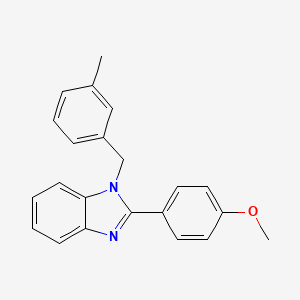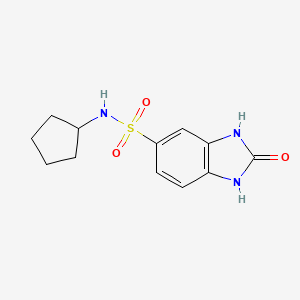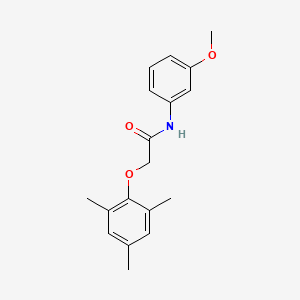![molecular formula C15H23N7OS B5530755 1-(2-{[4,6-bis(isopropylamino)-1,3,5-triazin-2-yl]amino}-4-methyl-1,3-thiazol-5-yl)ethanone](/img/structure/B5530755.png)
1-(2-{[4,6-bis(isopropylamino)-1,3,5-triazin-2-yl]amino}-4-methyl-1,3-thiazol-5-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of similar triazine derivatives involves multi-step processes that typically start with key precursors like 2-bromo-1-(1H-pyrazol-4-yl)ethanone and undergo reactions with aminotriazolethiol or di- and poly(bromo) compounds (Salem et al., 2016). The formation of 1-(2-{[4,6-bis(isopropylamino)-1,3,5-triazin-2-yl]amino}-4-methyl-1,3-thiazol-5-yl)ethanone likely involves similar synthetic routes.
Molecular Structure Analysis
The molecular structure of triazine derivatives is characterized by the presence of multiple isomers and tautomerism. For instance, 2-chloro-4,6-bis(pyrazolylamino)-1,3,5-triazines demonstrate restricted rotation and tautomerism in solution, as observed through spectroscopy studies (Díaz‐Ortiz et al., 2003). These structural characteristics are also expected in the molecular structure of this compound.
Chemical Reactions and Properties
Triazine and thiazole derivatives participate in various chemical reactions, leading to the formation of diverse compounds. For example, ethylene-bridged bis(hydroxylamino-1,3,5-triazine) compounds show distinct rotation restrictions around C(Ar)-N bonds and form complexes with other molecules (Hermon & Tshuva, 2008). Similar reactivity can be anticipated for this compound.
Physical Properties Analysis
The physical properties of such compounds, including melting points, solubility, and stability, are often determined through spectroscopic and crystallographic analyses. For instance, the oxime of 5-acetyl-3-methylsulfanyl-1,2,4-triazine exhibits specific melting points and structural properties (Mojzych et al., 2007). Similar methods would be applied to assess the physical properties of this compound.
Chemical Properties Analysis
Chemical properties such as reactivity, stability, and functional group behavior are crucial for understanding the behavior of triazine and thiazole derivatives. For example, 1,2,4-triazine derivatives are known for their oxidation reactions, leading to the formation of bis-triazinyls (Lee et al., 1999). The chemical properties of this compound would likely align with these observations.
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
1-[2-[[4,6-bis(propan-2-ylamino)-1,3,5-triazin-2-yl]amino]-4-methyl-1,3-thiazol-5-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N7OS/c1-7(2)16-12-19-13(17-8(3)4)21-14(20-12)22-15-18-9(5)11(24-15)10(6)23/h7-8H,1-6H3,(H3,16,17,18,19,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVQBPOSMJDEHCF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)NC2=NC(=NC(=N2)NC(C)C)NC(C)C)C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N7OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-acetyl-2-{[2-(4-chlorophenyl)-2-oxoethyl]thio}-6-methylnicotinonitrile](/img/structure/B5530703.png)

![ethyl 2-[(4-chloro-3-nitrobenzoyl)amino]benzoate](/img/structure/B5530715.png)

![1-[1-(4,6-dipyrrolidin-1-yl-1,3,5-triazin-2-yl)-5-methyl-1H-1,2,3-triazol-4-yl]ethanone](/img/structure/B5530730.png)
![3-amino-5-methyl-N-[2-(2-thienyl)ethyl]-4-isoxazolesulfonamide](/img/structure/B5530742.png)
![N-(4-isopropylphenyl)-N'-[1-methyl-2-(1-piperidinyl)ethyl]thiourea](/img/structure/B5530747.png)


![7-cyclopentyl-2-{[1-(methoxymethyl)cyclobutyl]carbonyl}-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5530778.png)
![(1S*,5R*)-3-[(6-methoxy-1,3-benzodioxol-5-yl)methyl]-6-(2-methoxyethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5530782.png)
